molecular formula C20H22N2O3S B281102 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate

3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate

Cat. No. B281102
M. Wt: 370.5 g/mol
InChI Key: HMIMFFOJXGTUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. In cancer cells, for example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate has various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In animal models, it has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate in lab experiments is its relatively low toxicity compared to other compounds used in medicinal chemistry. However, one limitation is its low solubility in water, which may affect its bioavailability and effectiveness in certain applications.

Future Directions

There are several future directions for research on 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in cells and organisms.

Synthesis Methods

The synthesis of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate involves the reaction of 3-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carbaldehyde with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or toluene, and requires careful control of temperature and reaction time.

Scientific Research Applications

3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 2,4,5-trimethylbenzenesulfonate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, it has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In environmental science, it has been studied for its potential use as a catalyst for the degradation of organic pollutants in water.

properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

[5-methyl-2-(4-methylphenyl)pyrazol-3-yl] 2,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C20H22N2O3S/c1-13-6-8-18(9-7-13)22-20(12-17(5)21-22)25-26(23,24)19-11-15(3)14(2)10-16(19)4/h6-12H,1-5H3

InChI Key

HMIMFFOJXGTUGC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)OS(=O)(=O)C3=C(C=C(C(=C3)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)OS(=O)(=O)C3=C(C=C(C(=C3)C)C)C

Origin of Product

United States

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